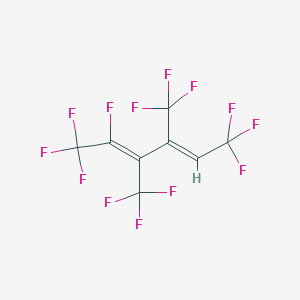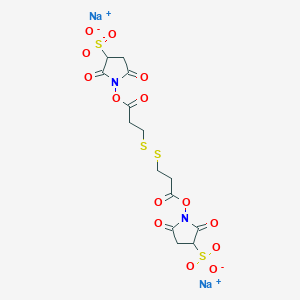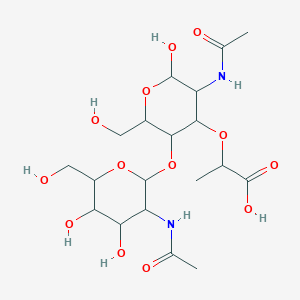
(2E,4Z)-1,1,1,2,6,6,6-heptafluoro-3,4-bis(trifluoromethyl)hexa-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E,4Z)-1,1,1,2,6,6,6-heptafluoro-3,4-bis(trifluoromethyl)hexa-2,4-diene, also known as this compound, is a useful research compound. Its molecular formula is C8HF13 and its molecular weight is 344.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
The compound has been used in various synthesis and reactivity studies. It participates in Diels-Alder reactions, demonstrating versatility in forming complex ring systems and metal complexes. For instance, hexafluoro-but-2-yne and actafluoro-but-2-ene, similar in structure to the heptafluoro compound, react with cyclopentadiene and other cyclic compounds to form metal complexes with chromium and molybdenum hexacarbonyls (Bursics et al., 1976).
Chemical Transformations
The compound is involved in unique chemical transformations, such as rearrangements and cycloadditions. For example, reactions of alkylallenes with hexafluoroacetone show rearrangement and Diels–Alder reactions under specific conditions (Taylor & Wright, 1973).
Polymer Synthesis
In polymer science, derivatives of this compound, like 2,3-bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene, are used in the synthesis of stereoblock copolymers via ring-opening metathesis polymerisation, indicating its potential in advanced materials science (Broeders et al., 1996).
Interaction with Other Compounds
This compound and its analogs have shown interesting interactions with other chemical entities. For instance, perfluorocyclopentadiene, a related compound, combines with bis(trimethylstannyl)acetylene to yield Diels–Alder adducts, leading to further chemical transformations (Banks et al., 1973).
Kinetic and Thermodynamic Studies
The compound has been a subject in studies exploring kinetic and thermodynamic aspects of chemical reactions. A notable example is the tandem cycloaddition between hexafluoro-2-butyne and bis-furyl dienes, providing insights into kinetic and thermodynamic control in chemical reactions (Borisova et al., 2018).
Properties
IUPAC Name |
(2E,4Z)-1,1,1,2,6,6,6-heptafluoro-3,4-bis(trifluoromethyl)hexa-2,4-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF13/c9-4(8(19,20)21)3(7(16,17)18)2(6(13,14)15)1-5(10,11)12/h1H/b2-1-,4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXNAJTXBVCZPB-BXTBVDPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=C(C(F)(F)F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=C(/C(F)(F)F)\F)/C(F)(F)F)\C(F)(F)F)\C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)




